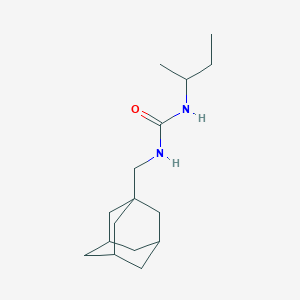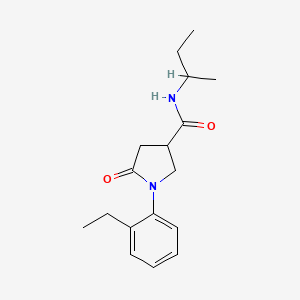![molecular formula C18H20N2O5 B4878584 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine, also known as MAFP, is a chemical compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MAFP has been found to have various biochemical and physiological effects, making it a valuable tool in studying the endocannabinoid system and its role in various biological processes.
Mechanism of Action
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine increases the levels of endocannabinoids, which then bind to cannabinoid receptors in the body. This binding leads to various physiological effects such as pain relief, appetite regulation, and mood modulation.
Biochemical and Physiological Effects:
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has been found to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, leading to pain relief, appetite regulation, and mood modulation. 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has also been found to have anti-inflammatory properties and has been used to study the role of the endocannabinoid system in inflammation.
Advantages and Limitations for Lab Experiments
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. It has also been found to have low toxicity and high selectivity for FAAH, making it a safe and effective tool for scientific research. However, 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the use of 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine in scientific research. One area of interest is the study of the role of the endocannabinoid system in various neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has also been used to study the role of the endocannabinoid system in addiction and substance abuse. Additionally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of FAAH than 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine.
Synthesis Methods
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2-furoyl chloride to form 5-[(2-nitrophenoxy)methyl]-2-furoic acid. This intermediate is then reacted with 3-methylpiperidine in the presence of a coupling agent to yield 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine.
Scientific Research Applications
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has been extensively used in scientific research to study the endocannabinoid system and its role in various biological processes. It has been found to be a potent inhibitor of FAAH, which leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoids has been linked to various physiological processes such as pain modulation, appetite regulation, and mood regulation.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-4-10-19(11-13)18(21)17-9-8-14(25-17)12-24-16-7-3-2-6-15(16)20(22)23/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBANRDECFAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl){5-[(2-nitrophenoxy)methyl]furan-2-yl}methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)

![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)

![N-[4-(acetylamino)phenyl]-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4878598.png)
![N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878605.png)